molecular formula C18H20ClNOS B5880564 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No. B5880564
M. Wt: 333.9 g/mol
InChI Key: GEILQRMCLZVFDF-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of cyclooxygenase-2.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to reduce edema and swelling. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a pain reliever, particularly in the treatment of chronic pain. Further studies are also needed to elucidate the exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2-ethyl-6-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-3-14-6-4-5-13(2)18(14)20-17(21)11-12-22-16-9-7-15(19)8-10-16/h4-10H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEILQRMCLZVFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide

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